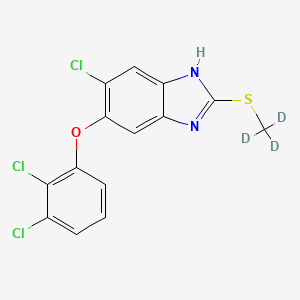

Triclabendazole-D3

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDXQQQCQDHHW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043058 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-93-2 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Spectroscopic Characterization of Triclabendazole D3

Deuterium (B1214612) Incorporation Strategies in Triclabendazole (B1681386) Synthesis

The synthesis of Triclabendazole-D3 is strategically designed to introduce deuterium atoms at a specific, stable position within the molecule, ensuring that the isotopic label is not lost during metabolic processes. The most common and effective method involves the methylation of a precursor molecule with a deuterated reagent.

The synthesis commences with the preparation of the key intermediate, 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol. This is typically achieved by reacting 4-chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine with carbon disulfide. rsc.org The subsequent and final step of the synthesis is the incorporation of the deuterium label. This is accomplished through the methylation of the thiol group of the benzimidazole (B57391) intermediate. Instead of using a standard methylating agent like dimethyl sulfate (B86663), the reaction is performed with a deuterated analogue, specifically deuterated dimethyl sulfate ((CD₃)₂SO₄). nih.gov This reaction is carried out under alkaline conditions to facilitate the S-methylation, leading to the formation of this compound, where the methyl group attached to the sulfur atom is replaced by a trideuteriomethyl group (-SCD₃). nih.gov

This targeted approach ensures that the deuterium atoms are located on the methyl group, a site that is metabolically stable and provides a distinct mass shift for analytical purposes.

Table 1: Key Reagents in the Synthesis of this compound

| Reagent Name | Chemical Formula | Role in Synthesis |

| 4-chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine | C₁₂H₉Cl₃N₂O | Precursor |

| Carbon disulfide | CS₂ | Cyclizing agent |

| 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | C₁₃H₇Cl₃N₂OS | Intermediate |

| Deuterated dimethyl sulfate | (CD₃)₂SO₄ | Deuterium source/Methylating agent |

Advanced Spectroscopic Techniques for this compound Structural Elucidation

To confirm the successful synthesis and structural integrity of this compound, a combination of advanced spectroscopic techniques is employed. These methods verify the correct molecular structure and confirm the position and extent of deuterium incorporation.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for characterizing this compound. Due to the replacement of three protons with three deuterons, the molecular weight of this compound is higher than that of its non-deuterated counterpart. In positive ion electrospray ionization mass spectrometry (ESI-MS), Triclabendazole typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 358.9. For this compound, this peak is shifted to approximately m/z 362.0, confirming the incorporation of three deuterium atoms. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, further confirming the elemental composition. industry.gov.au

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. For Triclabendazole, characteristic fragment ions are observed, which can be compared to those of this compound to ensure the label is in the expected position. For instance, fragmentation of the parent Triclabendazole ion can lead to the loss of the methyl group. In the case of this compound, the loss of the deuterated methyl group would result in a fragment ion with a different m/z value compared to the non-deuterated compound, thus confirming the location of the deuterium label.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of Triclabendazole, a characteristic singlet signal corresponding to the protons of the S-methyl group would be observed. For this compound, this signal would be absent, providing strong evidence for the successful deuteration at this position. The other proton signals of the aromatic rings should remain consistent with the structure of the parent compound.

¹³C NMR: The ¹³C NMR spectrum of this compound would show a characteristic signal for the deuterated carbon of the -SCD₃ group. Due to the coupling with deuterium (a spin-1 nucleus), this carbon signal would appear as a multiplet (typically a triplet of triplets), which is a definitive confirmation of deuteration at this carbon. The chemical shifts of the other carbon atoms in the molecule are expected to be very similar to those of non-deuterated Triclabendazole. While specific NMR data for this compound is not readily available in the public domain, data for a related compound, Triclabendazole sulfone, shows the methyl carbon signal, which would be the site of deuteration in this compound. industry.gov.au

Table 2: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation for this compound |

| ESI-MS | [M+H]⁺ | ~362.0 m/z |

| ¹H NMR | Signal for -SCH₃ protons | Absent |

| ¹³C NMR | Signal for -SCD₃ carbon | Multiplet (e.g., triplet of triplets) |

Chromatographic Purity Assessment and Isotopic Enrichment Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is critical for its use as an internal standard in quantitative analysis.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the chemical purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is employed to separate this compound from any non-deuterated Triclabendazole, synthetic precursors, or other impurities. nih.govscispace.comnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffer solution, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with gradient or isocratic elution. industry.gov.aunih.govakjournals.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 245 nm or 254 nm. nih.govscispace.com The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram. A purity of over 98% is generally required. scispace.com

Isotopic Enrichment Analysis: Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound. rsc.orgnih.gov By analyzing the relative intensities of the mass spectral signals for this compound (d₃) and any residual lower-deuterated (d₁, d₂) and non-deuterated (d₀) species, the percentage of deuterium incorporation can be accurately calculated. rsc.orgnih.gov This is typically achieved using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS). rsc.org The analysis involves extracting the ion chromatograms for each isotopologue and integrating the peak areas. rsc.org For use as an internal standard, an isotopic purity of greater than 99% is often required to minimize interference with the quantification of the non-deuterated analyte. nih.gov

Table 3: Typical HPLC Parameters for Triclabendazole Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Buffer (e.g., Ammonium Acetate) |

| Detection | UV at 245 nm or 254 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

Pharmacokinetic Investigations Utilizing Triclabendazole D3

Elucidation of Triclabendazole (B1681386) Metabolic Pathways via Deuterium (B1214612) Tracing

Triclabendazole undergoes significant metabolism in the body, which is critical to its anthelmintic activity. drugbank.comnih.gov The primary metabolic route involves the oxidation of the thiomethyl group to form active metabolites. fao.orgfao.org The use of a deuterated tracer like Triclabendazole-D3 is instrumental in these investigations. While the deuterated form itself is not therapeutically active, it behaves chemically almost identically to the non-labeled drug, allowing researchers to track its transformation with high precision. vulcanchem.commedchemexpress.com

Identification of this compound Sulfoxide (B87167) and Sulfone Metabolites

Upon administration, Triclabendazole is rapidly metabolized, primarily by the liver, into two key active metabolites: triclabendazole sulfoxide and triclabendazole sulfone. drugbank.comfao.orgconicet.gov.ar In vitro studies have shown that cytochrome P450 enzymes, particularly CYP1A2, and flavin-containing monooxygenases (FMO) are heavily involved in this transformation. drugbank.comnih.gov CYP1A2 is mainly responsible for the initial oxidation to the sulfoxide metabolite, which is then further oxidized to the sulfone metabolite, predominantly by CYP2C9. drugbank.com

In Vivo Metabolic Flux Analysis in Defined Biological Systems

Metabolic flux analysis provides a quantitative understanding of the rates of metabolic reactions within a biological system. While specific studies detailing in vivo metabolic flux analysis using this compound are not extensively documented, the principles of using stable isotopes like deuterium for such analyses are well-established. nih.govnih.govescholarship.org By introducing a deuterium-labeled compound, researchers can trace the path of the label as it is incorporated into various metabolites over time. nih.gov

In the context of Triclabendazole, administering the D3-labeled version would allow for the precise measurement of the rate of its conversion to the sulfoxide and sulfone metabolites in living organisms. This would provide detailed insights into the dynamics of the metabolic pathways involved, such as the activity of specific CYP450 and FMO enzymes under different physiological conditions. nih.gov Such studies are critical for understanding how factors like species, diet, or disease state might influence the drug's metabolism and, consequently, its efficacy. fao.orgnih.gov For example, research in sheep has shown that both FMO and cytochrome P450 systems are involved in the oxidation of Triclabendazole. nih.gov

Characterization of Drug Absorption and Distribution Dynamics with this compound

The absorption and distribution of Triclabendazole are key determinants of its concentration at the site of action. Following oral administration, the drug is absorbed from the gastrointestinal tract, with food intake significantly enhancing its bioavailability. drugbank.comnih.gov Studies in patients with fascioliasis showed that both the peak plasma concentration (Cmax) and the total drug exposure over time (AUC) for Triclabendazole and its sulfoxide metabolite increased approximately two to three times when the drug was taken with a meal. drugbank.comnih.gov

Once absorbed, Triclabendazole and its metabolites are highly bound to plasma proteins (over 96%), which contributes to their prolonged presence in the body. drugbank.comconicet.gov.ar The apparent volume of distribution for the active sulfoxide metabolite is approximately 1 L/kg. drugbank.com Again, this compound is a vital tool in these studies, acting as a reliable internal standard for quantifying the drug and its metabolites in plasma and various tissues. vulcanchem.com This allows for the construction of accurate pharmacokinetic models that describe how the drug is absorbed into the bloodstream and distributed throughout the body, including its accumulation in target tissues like the liver and in the parasites themselves. nih.gov

Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans Data represents mean values after a single oral dose of 10 mg/kg with a meal. drugbank.comprobes-drugs.org

| Parameter | Triclabendazole | Triclabendazole Sulfoxide | Triclabendazole Sulfone |

| Cmax (μmol/L) | 1.16 | 38.6 | 2.29 |

| Tmax (hours) | 3 - 4 | 3 - 4 | Not specified |

| AUC (μmol∙h/L) | 5.72 | 386 | 30.5 |

| Plasma Protein Binding (%) | 96.7 | 98.4 | 98.8 |

| Elimination Half-life (hours) | ~8 | ~14 | ~11 |

This interactive table provides a summary of key pharmacokinetic parameters.

Determination of this compound Elimination Kinetics and Excretion Profiles

The final phase of a drug's journey through the body is its elimination. For Triclabendazole, this occurs primarily through excretion in the feces via the biliary tract, which accounts for about 90% of the dose in animal studies. drugbank.comfao.org The excreted compounds include the parent drug and its sulfoxide and sulfone metabolites. drugbank.com Less than 10% of an oral dose is typically excreted in the urine. drugbank.comprobes-drugs.org

The elimination half-life—the time it takes for the concentration of the drug in the plasma to reduce by half—has been determined for Triclabendazole and its metabolites. In humans, the plasma elimination half-life is approximately 8 hours for the parent drug, 14 hours for the sulfoxide metabolite, and 11 hours for the sulfone metabolite. drugbank.comprobes-drugs.org In goats, these metabolites can be detected in plasma for up to seven days. nih.gov

The use of this compound as an internal standard is crucial for generating the precise concentration-time data needed to calculate these elimination parameters accurately. vulcanchem.combertin-bioreagent.com By enabling reliable quantification in plasma, urine, and feces over time, it allows for a complete picture of how the drug and its metabolites are cleared from the body. fao.orgfao.org

Table 2: Excretion Profile of Triclabendazole in Animal Models Data based on studies in sheep and goats. fao.org

| Excretion Route | Percentage of Dose |

| Feces (via bile) | >90% |

| Urine | <10% |

| Milk (in lactating animals) | ~0.56% |

This interactive table summarizes the primary routes of excretion for Triclabendazole.

Triclabendazole D3 in the Analysis of Drug Resistance Mechanisms

Differential Metabolism of Triclabendazole-D3 in Susceptible vs. Resistant Parasite Isolates

One of the proposed mechanisms for triclabendazole (B1681386) resistance in Fasciola hepatica (the liver fluke) involves altered drug metabolism. drugbank.com The parent drug, triclabendazole, is a prodrug that is rapidly metabolized by the host and the parasite into its active sulfoxide (B87167) metabolite (TCBZ-SO) and a further oxidized, less active sulphone metabolite (TCBZ-SO2). conicet.gov.arnih.gov Research has indicated that resistant flukes may possess an enhanced ability to convert the active TCBZ-SO into the more inert TCBZ-SO2, effectively detoxifying the drug at a faster rate than susceptible flukes. conicet.gov.ar

The use of this compound is instrumental in quantifying these metabolic differences with high precision. In a research setting, susceptible and resistant parasite isolates can be incubated with this compound. The parasite will metabolize it to this compound-sulfoxide (TCBZ-D3-SO) and subsequently to this compound-sulfone (TCBZ-D3-SO2). By extracting the metabolites at various time points and analyzing them with liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately measure the rates of formation for each deuterated metabolite. nih.govresearchgate.net

The distinct mass of the deuterated analogs allows for clear differentiation and quantification, free from interference from other compounds. This approach enables a direct comparison of metabolic flux between the two parasite populations, providing quantitative data on whether resistant parasites indeed exhibit a higher rate of detoxification.

Table 1: Hypothetical Metabolic Rate Comparison using this compound This table illustrates the expected outcome of an experiment using this compound to compare metabolism in susceptible and resistant F. hepatica isolates. The data is representative of findings discussed in the literature.

| Parasite Isolate | Analyte | Mean Rate of Formation (pmol/min/mg protein) |

| TCBZ-Susceptible | TCBZ-D3-SO | 150 |

| TCBZ-D3-SO2 | 25 | |

| TCBZ-Resistant | TCBZ-D3-SO | 145 |

| TCBZ-D3-SO2 | 55 |

Investigation of Drug Efflux Pump Activity using this compound as a Substrate

Another significant mechanism contributing to anthelmintic resistance is the increased activity of drug efflux pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These membrane proteins actively transport xenobiotics, including drugs, out of the parasite's cells, thereby reducing the intracellular concentration of the drug at its target site. nih.gov Studies have shown that resistant flukes have lower internal concentrations of TCBZ and TCBZ-SO compared to susceptible ones, suggesting a role for efflux pumps. nih.gov

This compound serves as an excellent substrate for investigating the activity of these pumps. In such assays, cells or vesicles engineered to express specific parasite ABC transporters are incubated with a known concentration of this compound. The accumulation of the deuterated compound inside the cells or vesicles is measured over time. A lower accumulation in cells expressing the transporter compared to control cells would indicate that this compound is being actively pumped out.

The deuterium (B1214612) label is critical for the precise measurement of the substrate by mass spectrometry, avoiding confusion with the inhibitor compounds often used in these experiments. These studies can quantify the efficiency of the efflux mechanism and directly implicate specific transporters in the resistance phenotype.

Table 2: Hypothetical this compound Accumulation in an Efflux Pump Assay This table represents potential findings from a study investigating the role of a specific ABC transporter in TCBZ efflux using a deuterated substrate.

| Cell Line | Treatment | Intracellular TCBZ-D3 Conc. (ng/mg protein) |

| Control (No Transporter) | TCBZ-D3 | 120 |

| Transporter-Expressing | TCBZ-D3 | 45 |

| Transporter-Expressing | TCBZ-D3 + Efflux Inhibitor | 115 |

Genetic Basis of Triclabendazole Resistance: Insights from Deuterated Analogs

Genetic studies have been pivotal in narrowing down the search for the genes responsible for TCBZ resistance. Researchers have identified a major genetic locus of approximately 3.2 Mbp within the F. hepatica genome that is strongly associated with resistance. plos.orgresearchgate.net This region contains several candidate genes, including those that code for ABC transporters (e.g., ABCB1), which are involved in membrane transport and could function as drug efflux pumps. researchgate.net

While genomic approaches identify candidate genes, functional validation is required to confirm their role. This is where insights from studies using deuterated analogs like this compound become invaluable. For instance, if a specific ABC transporter gene from a resistant fluke is identified, it can be expressed in a model system (like yeast or cultured cells). Using this compound as a substrate, researchers can then directly test if this specific protein can efflux the drug, as described in section 4.2.

This functional correlation provides the missing link between a genetic marker and the resistance phenotype. By using deuterated analogs to characterize the transport properties of proteins encoded by candidate genes, scientists can confirm whether mutations or changes in the expression of these genes are the cause of resistance. This helps to move from genetic association to a definitive understanding of the resistance mechanism.

Pharmacological Modulation of Resistance Phenotypes by Enzyme and Transport Inhibitors

A promising strategy to combat drug resistance is to co-administer the primary drug with a modulator that inhibits the resistance mechanism. In the context of TCBZ resistance, this involves using inhibitors of metabolic enzymes or efflux pumps. For example, piperonyl butoxide (PB), an inhibitor of cytochrome P450 enzymes, has been shown to increase the susceptibility of resistant flukes to TCBZ, supporting the role of enhanced metabolism in resistance. conicet.gov.ar Similarly, P-glycoprotein inhibitors like verapamil (B1683045) and ivermectin have been demonstrated to reverse TCBZ resistance in vitro, presumably by blocking drug efflux. nih.gov

Studies utilizing this compound can refine the understanding of how these modulators work. By using the deuterated compound, researchers can precisely quantify the impact of an inhibitor on the drug's metabolism or transport. For example, in a metabolism assay with resistant flukes, adding an enzyme inhibitor should lead to a measurable decrease in the formation of TCBZ-D3-SO2 and a corresponding increase in the concentration of the active TCBZ-D3-SO. Likewise, in an efflux assay, adding a transport inhibitor should result in a quantifiable increase in the intracellular accumulation of this compound.

These quantitative data are essential for evaluating the efficacy of different inhibitors and for understanding the specific pathways they affect. The clarity provided by the stable isotope label ensures that the observed effects are directly related to the fate of the administered drug, providing a solid basis for developing combination therapies to restore the efficacy of triclabendazole against resistant parasites.

Mechanistic Studies of Triclabendazole Action with Deuterated Probes

Exploration of Molecular Target Interactions and Binding Dynamics (e.g., Tubulin)

The primary mechanism of action for triclabendazole (B1681386) is the disruption of microtubule formation in the parasite's cells. patsnap.com Microtubules, which are essential polymers of the protein tubulin, play a critical role in maintaining cell structure, intracellular transport, and cell division. patsnap.com Triclabendazole and its active metabolites, triclabendazole sulfoxide (B87167) and triclabendazole sulfone, inhibit the polymerization of tubulin, leading to a cascade of cellular dysfunction and ultimately, parasite death. patsnap.comdrugbank.com

Research indicates a high degree of specificity of triclabendazole for the tubulin of fluke parasites compared to that of the host, which accounts for its selective toxicity. patsnap.com The drug binds effectively to parasite β-tubulin, preventing the assembly of microtubules. researchgate.net Studies on triclabendazole-resistant flukes have identified mutations in the β-tubulin protein, which likely alter the drug's binding affinity and reduce its efficacy. researchgate.net The compound tubulozole-C, which is known to act as a microtubule inhibitor, produces similar disruptive effects in susceptible flukes but has minimal impact on triclabendazole-resistant isolates, suggesting they share the same molecular target. nih.gov

In this context, deuterated probes like Triclabendazole-D3 are invaluable. While the binding interaction itself is studied through computational models and in vitro assays, this compound allows researchers to conduct precise quantitative analyses. By administering the deuterated compound, scientists can track its uptake into the parasite and its conversion to the active sulfoxide and sulfone metabolites. medchemexpress.comprobes-drugs.org This allows for the determination of the concentration of these active molecules at the target site—the tubulin subunits within the parasite's cells—correlating target engagement with downstream effects.

| Target/Pathway | Effect of Triclabendazole/Metabolites | Consequence for Parasite | Role of Deuterated Probes (this compound) |

|---|---|---|---|

| β-Tubulin | Inhibition of polymerization into microtubules. patsnap.comresearchgate.net | Disruption of cytoskeleton, cell division, and intracellular transport. patsnap.com | Quantification of drug and active metabolites at the target site. |

| Mitochondrial Enzymes | Interference with key enzymes involved in energy production. patsnap.com | Reduction in ATP synthesis, leading to an energy deficit. patsnap.com | Tracing metabolic pathways and quantifying the impact on energy production. |

| Protein Synthesis | Inhibition of protein and enzyme synthesis necessary for survival. drugbank.com Clumping of chromatin, indicative of protein synthesis inhibition. researchgate.net | Impaired cellular functions and maintenance. drugbank.com | Correlating drug concentration with the rate of protein synthesis inhibition. |

Disruption of Parasite Cellular Pathways and Energy Metabolism

Beyond its effects on microtubules, triclabendazole profoundly disrupts the parasite's energy metabolism. patsnap.com The drug and its metabolites interfere with key enzymes located within the mitochondria, the cell's energy-producing organelles. patsnap.com This interference leads to a significant reduction in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. patsnap.com The resulting energy deficit cripples numerous cellular activities and contributes to the parasite's death. patsnap.com

Studies have also indicated that triclabendazole treatment can lead to an accumulation of cytoplasmic lipids, suggesting an alteration in lipid metabolism. nih.gov Furthermore, the drug is known to inhibit protein and enzyme synthesis, which is vital for the parasite's survival and function. drugbank.com Evidence for this includes ultrastructural observations of chromatin condensation within the nucleus of treated parasite cells, a hallmark of reduced protein synthesis. researchgate.netnih.gov These metabolic disturbances, combined with the cytoskeletal collapse from tubulin inhibition, create a multi-pronged attack on the parasite's cellular machinery. patsnap.com

The use of this compound is critical for dissecting these metabolic impacts. As a stable isotope tracer, it can be followed through various metabolic pathways. medchemexpress.com This allows researchers to pinpoint which enzymatic processes are most affected and to quantify the downstream effects, such as the reduction in ATP levels or the altered synthesis of other essential molecules. By tracking the deuterated metabolites, a clearer picture emerges of how the drug's biotransformation is linked to the disruption of specific cellular and energy pathways.

Morphological and Ultrastructural Alterations Induced by Triclabendazole in Target Organisms

The profound biochemical disruptions caused by triclabendazole manifest as severe morphological and ultrastructural damage to the parasite, particularly in flukes like Fasciola hepatica. nih.govcambridge.org These changes are progressive and time-dependent. cambridge.org One of the earliest and most prominent effects is damage to the tegument, the outer protective syncytium of the fluke. science.gov

Within hours of exposure, the tegumental surface shows signs of swelling and the formation of blebs. science.gov As exposure continues, these blebs become more severe, leading to the sloughing or stripping of the tegument and the loss of surface spines. nih.govscience.gov This damage compromises the parasite's ability to protect itself and maintain its internal environment.

Internally, significant changes are observed in the gut and reproductive tissues. The gastrodermal cells of the gut show a marked increase in autophagic vacuoles and lipid droplets, followed by substantial disruption to the granular endoplasmic reticulum, indicating a breakdown of normal digestive and synthetic functions. researchgate.netcambridge.org In the vitelline cells, which are involved in eggshell formation, triclabendazole's active sulfoxide metabolite causes swelling of the endoplasmic reticulum, condensation of chromatin, and disruption of the nurse-cell cytoplasm, thereby impairing the parasite's reproductive capacity. nih.gov Mitochondria throughout the parasite's cells become progressively swollen and disrupted over time. cambridge.org

| Time Post-Treatment | Observed Alterations | Affected Structure |

|---|---|---|

| 6 - 12 hours | Swelling and blebbing of the tegument, particularly around spines. science.gov Swelling of granular endoplasmic reticulum in vitelline cells. nih.gov | Tegument, Vitelline Cells |

| 24 hours | Mild to moderate swelling of the tegument. cambridge.org Surface blebbing and accumulation of secretory bodies. cambridge.org Relatively normal gut morphology. cambridge.org | Tegument, Gut |

| 48 hours | Increased tegumental disruption with patches of surface blebbing. researchgate.netcambridge.org Reduced production of secretory bodies. researchgate.net Large numbers of autophagic vacuoles and lipid droplets in gastrodermal cells. researchgate.netcambridge.org | Tegument, Tegumental Cells, Gut |

| 72 hours | Widespread tegumental loss; perforations of the basal lamina. science.gov Substantial disruption to granular endoplasmic reticulum in gut cells. cambridge.org Extensive breakdown of mitochondria. cambridge.org | Tegument, Gut, Mitochondria |

Advanced Analytical Methodologies for Triclabendazole and Its Deuterated Analog

Development and Validation of Bioanalytical Assays for Triclabendazole-D3 Quantification

The development of robust bioanalytical assays is fundamental to the accurate measurement of triclabendazole (B1681386) in biological matrices. While the ultimate goal is to quantify the parent compound, this compound is integral to the validation and successful application of these assays. The validation process ensures that a quantitative analytical method is suitable and reproducible for its intended biomedical application.

Bioanalytical method validation encompasses a suite of procedures that demonstrate the reliability of a method for measuring analytes in matrices such as plasma, serum, tissue, or milk. researchgate.netwoah.org Key validation parameters, as stipulated by international guidelines, include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability. woah.orgajprd.comfda.gov

In a typical assay, this compound is used as an internal standard to compensate for variations during sample preparation and analysis. The validation process, therefore, establishes the performance characteristics of the method for quantifying triclabendazole with the aid of its deuterated analog. For instance, a simple and sensitive bio-analytical HPLC method with UV detection was developed and validated for triclabendazole in human plasma, demonstrating good linearity with a correlation coefficient (r²) greater than 0.9998. researchgate.netajprd.com The accuracy and precision for such methods are often found to be within a 2% margin, indicating high suitability. ajprd.com

The following table summarizes typical validation parameters for analytical methods developed for benzimidazoles, including triclabendazole, which rely on internal standards like this compound for their accuracy.

| Validation Parameter | Typical Acceptance Criteria | Significance in the Assay |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Demonstrates a direct proportional relationship between analyte concentration and instrument response over a defined range. chemisgroup.us |

| Accuracy (% Recovery) | 80% - 110% | Measures the closeness of the determined value to the true value; assessed by analyzing samples spiked with a known amount of analyte. chemisgroup.usnih.gov |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Indicates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample. nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajprd.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajprd.comnih.gov |

| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures that the method can unequivocally assess the analyte in the presence of other components expected to be in the sample. woah.org |

Mass Spectrometry-Based Detection and Quantification using this compound as an Internal Standard

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the sensitive and specific quantification of chemical compounds. In this context, this compound is almost exclusively used as an internal standard (IS) to improve the accuracy and precision of triclabendazole quantification. glpbio.comcaymanchem.combertin-bioreagent.com The stable isotope-labeled IS mimics the chemical behavior of the target analyte during extraction, cleanup, and ionization, but is differentiated by its mass-to-charge ratio (m/z). vulcanchem.com This co-elution minimizes the impact of matrix effects and variations in instrument response, leading to more reliable data. vulcanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the predominant technique for the analysis of triclabendazole and its metabolites in various complex matrices, including bovine tissues (muscle, liver, fat), milk, and avian eggs. nih.govtandfonline.comnih.gov These methods are valued for their high sensitivity and specificity.

In a typical LC-MS/MS workflow, samples are extracted, purified, and then analyzed. This compound is added at the beginning of the sample preparation process. During analysis, the parent drug and the deuterated standard are separated from other matrix components on an LC column before being ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode, which provides excellent specificity. For example, in positive ion mode, triclabendazole shows a protonated molecular ion [M+H]⁺ at m/z 360.0, while this compound is detected at m/z 364.0. vulcanchem.com This mass difference prevents spectral overlap and ensures reliable detection.

Research has detailed numerous validated LC-MS/MS methods. A method for the simultaneous determination of triclabendazole and its metabolites in bovine and goat tissues utilized liquid-liquid extraction and a C18 reversed-phase column with gradient elution. researchgate.net Another reliable LC-MS/MS method was developed for the total determination of triclabendazole and its metabolites in bovine tissues by oxidizing all residues to a single marker residue, keto-triclabendazole, for quantification. nih.gov The validation of this method showed excellent recoveries (81–102%) and precision (<10%), with a limit of quantification of 0.01 mg/kg. nih.gov

The following table summarizes parameters from a published LC-MS/MS method using this compound.

| Parameter | Description | Reference |

|---|---|---|

| Matrix | Avian Eggs | tandfonline.com |

| Extraction | QuEChERS-based method | tandfonline.com |

| LC Column | Not specified, but typically a C18 column is used. | nih.govresearchgate.netnih.gov |

| Mobile Phase | Gradient elution with solutions such as acetonitrile (B52724) and 0.1% formic acid in water. | tandfonline.comresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Analyte | Triclabendazole | tandfonline.com |

| Precursor Ion (m/z) | 360.0 | vulcanchem.comtandfonline.com |

| Product Ions (m/z) | 328.0 / 285.0 | tandfonline.com |

| Internal Standard | This compound | tandfonline.com |

| IS Precursor Ion (m/z) | 363.0 | tandfonline.com |

| IS Product Ion (m/z) | 331.0 | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While this compound is intended for use as an internal standard in both GC-MS and LC-MS, published research applications predominantly feature LC-MS/MS. glpbio.comcaymanchem.combertin-bioreagent.com This preference is largely due to the physicochemical properties of triclabendazole and its metabolites, which are polar and have low volatility, making them more amenable to LC-based separation without the need for chemical derivatization that is often required for GC analysis. Although specific research findings on GC-MS applications using this compound are scarce in recent literature, the principle of using a stable isotope-labeled internal standard remains the same: to correct for analytical variability and enhance quantitative accuracy.

Application of this compound in Quality Control and Reference Standard Programs

This compound plays a crucial role as a certified reference material (CRM) and quality control (QC) standard in pharmaceutical research and regulatory laboratories. lgcstandards.comsynzeal.com Companies specializing in pharmaceutical reference standards supply high-quality, characterized this compound and its metabolites. synzeal.comaxios-research.com These standards are essential for a range of applications, including:

Method Validation: As discussed, it is critical for validating the performance of analytical methods. synzeal.comaxios-research.com

Quality Control (QC): QC samples spiked with a known concentration of triclabendazole and this compound are routinely analyzed alongside test samples to monitor the performance and reliability of the assay over time.

Product Development and Stability Studies: Reference standards are used to assess the purity and stability of active pharmaceutical ingredients (APIs) and finished products. synzeal.com

Regulatory Compliance: The use of well-characterized reference standards is a requirement for methods used in regulatory submissions to agencies like the FDA. These standards are typically supplied with a detailed Certificate of Analysis (COA) that documents their identity, purity, and concentration, ensuring traceability and compliance. synzeal.com

Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision

The use of this compound as an internal standard in mass spectrometry is a direct application of the isotope dilution mass spectrometry (IDMS) principle. nist.gov IDMS is a primary ratio method recognized for its potential to achieve the highest level of metrological quality in chemical measurements. nist.govnih.gov

The core principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the analyte of interest (triclabendazole). nist.gov After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry. The instrument measures the ratio of the signal from the naturally abundant analyte to that of the isotopically labeled standard.

Because the analyte and the standard are chemically identical, they behave nearly identically during all extraction, purification, and analysis steps. Any sample loss during these steps will affect both the analyte and the standard equally, leaving their ratio unchanged. This makes the measurement exceptionally robust and precise, correcting for both sample preparation losses and instrumental fluctuations. nist.govresearchgate.net The use of stable isotope-labeled internal standards is highly recommended to decrease sources of uncertainty in long and complex analytical processes. researchgate.net This enhanced precision is critical for studies requiring high accuracy, such as pharmacokinetic analyses, residue monitoring in food products, and environmental testing. vulcanchem.com

In Vitro and Ex Vivo Research Models Incorporating Triclabendazole D3

Parasite Viability and Motility Assays in the Presence of Triclabendazole-D3

In vitro culture systems for parasites like Fasciola hepatica are fundamental for assessing the efficacy of anthelmintic compounds. These assays typically involve exposing the parasites to various concentrations of a drug, such as triclabendazole (B1681386), and observing the effects on their viability and motility over time. nih.govresearchgate.net

The accurate determination of the concentration of the parent drug and its metabolites within the culture medium and the parasite tissue is crucial for establishing a precise dose-response relationship. This is where this compound is incorporated into the research model. When samples from these assays are prepared for analysis by liquid chromatography-mass spectrometry (LC-MS), a known quantity of this compound is added. teagasc.ie Because this compound has a slightly higher molecular weight than triclabendazole due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer, yet it behaves almost identically during sample extraction and ionization. vulcanchem.com This allows it to serve as a reliable internal standard, correcting for any loss of the analyte during sample processing and for variations in the instrument's signal.

For instance, in a study investigating the effects of triclabendazole on adult F. hepatica motility, researchers would expose the flukes to a range of triclabendazole concentrations. At set time points, both the culture medium and the parasites themselves can be collected. By using this compound as an internal standard, the exact concentration of triclabendazole and its active metabolites, triclabendazole sulfoxide (B87167) and triclabendazole sulfone, that the parasites were exposed to and have absorbed can be precisely quantified. This ensures that the observed effects on motility and viability are correctly correlated with the drug concentration.

| Triclabendazole Concentration (µg/mL) | Exposure Time (hours) | Mean Motility Score (0-5) | Mean Viability (%) |

|---|---|---|---|

| 0 (Control) | 24 | 5.0 | 100 |

| 5 | 24 | 3.5 | 80 |

| 10 | 24 | 2.0 | 45 |

| 20 | 24 | 0.5 | 10 |

Cellular Response Studies in Eukaryotic and Prokaryotic Systems

Beyond whole parasites, understanding how triclabendazole affects cells at a molecular level is crucial. Research in this area involves exposing various cell cultures, both eukaryotic (e.g., host cells to assess selectivity) and prokaryotic, to triclabendazole and its metabolites. caymanchem.com Studies might investigate the drug's impact on cellular processes such as tubulin polymerization, mitochondrial function, or the expression of stress-response genes. caymanchem.comdrugbank.com

In these cellular assays, this compound is again employed as an internal standard to accurately measure the uptake and metabolism of triclabendazole by the cells. For example, in a study examining the disruption of β-tubulin polymerization in fluke cells, quantifying the intracellular concentration of triclabendazole is essential. vulcanchem.com By adding this compound during the sample workup for LC-MS analysis, researchers can confidently determine the amount of drug that has entered the cells and is available to interact with its target.

This precise quantification allows for the correlation of cellular effects, such as apoptosis or changes in protein expression, with specific intracellular drug concentrations. Research has also explored the effects of triclabendazole on non-parasitic cells, such as yeast (Saccharomyces cerevisiae), to understand its mechanism of action, where it has been shown to protect against oxidative stress. caymanchem.com In such studies, this compound would be instrumental in quantifying the compound's concentration in the yeast cells.

| External Triclabendazole Concentration (µM) | Incubation Time (hours) | Mean Intracellular Triclabendazole Concentration (ng/mg protein) | Cell Viability (%) |

|---|---|---|---|

| 1 | 4 | 5.2 | 98 |

| 10 | 4 | 48.7 | 95 |

| 50 | 4 | 235.1 | 75 |

| 100 | 4 | 450.8 | 52 |

Ex Vivo Organ and Tissue Perfusion Studies for Drug Permeation and Distribution

Ex vivo models, such as the perfusion of isolated organs or the use of tissue explants in diffusion chambers, bridge the gap between in vitro assays and in vivo studies. mdpi.com These models are particularly valuable for investigating the absorption, distribution, and permeation of drugs across biological barriers, such as the intestinal wall or skin. afjbs.comscielo.brdovepress.com

In the context of triclabendazole research, an ex vivo model might involve mounting a section of sheep intestine in a diffusion cell to study the permeation of the drug from the mucosal to the serosal side. researchgate.net The perfusate on both sides would be sampled over time to determine the rate and extent of drug transport. The use of this compound as an internal standard is critical in these experiments to ensure the accurate quantification of triclabendazole in the collected samples, which often have complex matrices. fao.org

This approach allows researchers to study factors that may influence drug permeation, such as the presence of efflux transporters like P-glycoprotein. By accurately measuring triclabendazole concentrations, the impact of transporter inhibitors or enhancers on drug absorption can be reliably assessed. Such studies are vital for understanding the pharmacokinetics of triclabendazole and for investigating mechanisms of drug resistance.

| Time (minutes) | Cumulative Triclabendazole Permeated (µg/cm²) | Permeation Flux (µg/cm²/hr) |

|---|---|---|

| 30 | 2.5 | 5.0 |

| 60 | 6.1 | 6.1 |

| 90 | 10.2 | 6.8 |

| 120 | 14.8 | 7.4 |

In Vivo Animal Model Research Utilizing Triclabendazole D3

Comparative Pharmacokinetic Studies of Triclabendazole-D3 in Mammalian Hosts

Direct comparative pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion of this compound as a standalone compound in mammalian hosts are not documented in the available scientific literature. The primary application of this compound in this context is as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. vulcanchem.com The substitution of hydrogen atoms with deuterium (B1214612), a stable (non-radioactive) isotope, results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the parent compound, triclabendazole (B1681386). vulcanchem.com

In pharmacokinetic studies of triclabendazole in animals such as sheep and cattle, this compound is added to biological samples (e.g., plasma, tissue homogenates) at a known concentration during sample preparation. researchgate.netresearchgate.netiaea.org Because it behaves almost identically to the non-labeled triclabendazole during extraction, chromatography, and ionization, it can be used to correct for any loss of the analyte during sample processing and to account for variability in the mass spectrometer's response. vulcanchem.comiaea.org This ensures that the quantification of triclabendazole and its active metabolites, triclabendazole sulfoxide (B87167) and triclabendazole sulfone, is highly accurate and reproducible. vulcanchem.comresearchgate.net

The use of this compound allows for the achievement of very low limits of quantification, which is essential for detailed pharmacokinetic profiling. vulcanchem.com For example, its use in a study quantifying triclabendazole in sheep plasma enabled a lower limit of quantification of 0.1 ng/mL. vulcanchem.com This precision is crucial for determining key pharmacokinetic parameters of the active drug, such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).

Table 1: Application of this compound as an Internal Standard in Animal Studies

| Research Area | Animal Model | Analyte(s) Quantified | Analytical Method | Reference |

|---|---|---|---|---|

| Residue Analysis | Beef Cattle | Triclabendazole, Triclabendazole sulfoxide, Triclabendazole sulfone | UPLC-MS/MS | researchgate.net |

| Residue Stability | Beef Cattle | Triclabendazole and other anthelmintics | LC-MS/MS | researchgate.net |

| Multi-Residue Monitoring | Food-producing Animals | Triclabendazole and its metabolites among 38 anthelmintics | LC-MS/MS | iaea.org |

| Residue Analysis | Avian Eggs | Triclabendazole among other antiparasitic drugs | UHPLC-MS/MS | tandfonline.com |

Evaluation of this compound for Anthelmintic Efficacy Assessment in Animal Infections

There is no evidence within the reviewed literature to suggest that this compound has been evaluated for its own anthelmintic efficacy in animal infection models. The therapeutic activity against liver flukes, such as Fasciola hepatica and Fasciola gigantica, is attributed to the parent compound, triclabendazole, and its primary active metabolites, triclabendazole sulfoxide and triclabendazole sulfone. vulcanchem.com

The role of this compound in the context of efficacy assessments is, therefore, indirect but important. Efficacy studies, such as fecal egg count reduction tests and post-mortem worm burden counts, are often correlated with the plasma and tissue concentrations of the active drug. By enabling precise measurement of triclabendazole and its active metabolites, this compound supports research that aims to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationships that underpin the drug's efficacy. Accurate concentration data is vital for understanding the exposure levels required to effectively eliminate the parasites.

Future Directions and Emerging Applications of Triclabendazole D3 in Chemical Biology

Repurposing of Triclabendazole (B1681386) and Deuterated Derivatives in Novel Therapeutic Areas

The concept of drug repurposing, or finding new therapeutic uses for existing drugs, has gained considerable traction as a cost-effective and accelerated route to drug development. researchgate.net Benzimidazoles, the chemical class to which triclabendazole belongs, have shown promise in oncology. researchgate.netresearchgate.net Their mechanisms of action in cancer are thought to include the disruption of microtubule polymerization, a process vital for cell division. researchgate.net

The deuteration of triclabendazole to Triclabendazole-D3 can offer significant advantages in this repurposing effort. The substitution of hydrogen with deuterium (B1214612) atoms can alter the metabolic profile of the parent compound. nih.gov This "deuterium switch" can lead to a more favorable pharmacokinetic profile, potentially reducing the formation of toxic metabolites and increasing the drug's exposure at the target site. nih.gov For instance, if a particular metabolic pathway is responsible for the rapid clearance or inactivation of triclabendazole in the context of cancer therapy, blocking this pathway through deuteration could enhance its anti-cancer efficacy.

While direct studies on the anticancer effects of this compound are not yet widely published, the principle of using deuteration to improve the therapeutic index of repurposed drugs is a key area of investigation. nih.gov Future research will likely focus on evaluating the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines and animal models.

Integration of this compound in Omics Technologies for Systems-Level Understanding

The era of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand complex biological systems. numberanalytics.comresearchgate.netmdpi.com These high-throughput methods generate vast datasets that, when integrated, provide a holistic view of cellular processes. mdpi.com this compound is poised to become a valuable tool in these systems-level investigations.

In metabolomics, stable isotope-labeled compounds like this compound are instrumental for tracing the metabolic fate of a drug and its impact on endogenous metabolic pathways. mdpi.com By introducing this compound into a biological system, researchers can use mass spectrometry to precisely track its conversion to various metabolites, such as its sulfoxide (B87167) and sulfone derivatives. This provides a clearer picture of the drug's metabolic network and how it might be altered in different physiological or pathological states.

Furthermore, the effects of this compound on the proteome and transcriptome can be explored. For example, quantitative proteomics could reveal changes in protein expression levels in response to the compound, potentially identifying novel protein targets or off-target effects. Similarly, transcriptomics can elucidate how this compound influences gene expression, offering insights into the cellular pathways it modulates. researchgate.net The integration of these multi-omics datasets will be crucial for building comprehensive models of triclabendazole's mechanism of action and for identifying biomarkers that could predict treatment response. mdpi.comnih.gov

High-Throughput Screening Platform Development with Deuterated Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify new lead compounds. axxam.com The development of HTS platforms that incorporate deuterated analogs like this compound offers several advantages.

One key application is in competitive binding assays. Here, a library of compounds can be screened for their ability to displace a deuterated ligand from its protein target. The use of a deuterated ligand can simplify the analytical readout, particularly in mass spectrometry-based screening methods, by providing a clear and distinct signal.

Moreover, HTS platforms can be designed to identify compounds that modulate the metabolism of triclabendazole. For instance, a screen could identify inhibitors of the enzymes responsible for metabolizing triclabendazole, which could be co-administered to enhance its therapeutic effect. In this context, this compound would serve as a crucial substrate for monitoring the metabolic activity in a high-throughput format. The use of deuterated internal standards is also a common practice in HTS to ensure the accuracy and reproducibility of quantitative measurements. acs.orgpnas.org

The table below illustrates a hypothetical HTS campaign for identifying modulators of triclabendazole metabolism:

| Parameter | Description |

| Assay Principle | Inhibition of the enzymatic conversion of this compound to its primary metabolite. |

| Substrate | This compound |

| Detection Method | LC-MS/MS to quantify the formation of the deuterated metabolite. |

| Compound Library | A diverse collection of small molecules. |

| Positive Control | A known inhibitor of the target enzyme. |

| Negative Control | Vehicle (e.g., DMSO). |

Advanced Deuteration Strategies for Enhanced Molecular Probing

The synthesis of deuterated molecules has evolved significantly, with the development of more selective and efficient methods. researchgate.net These advanced deuteration strategies are crucial for creating molecular probes with enhanced properties for studying biological systems. researchgate.net

Traditional methods of deuteration often involve harsh conditions that may not be suitable for complex molecules. ansto.gov.au Newer techniques, such as transition-metal-catalyzed C-H activation, allow for the precise installation of deuterium at specific positions within a molecule. acs.org This site-selective deuteration is particularly valuable for mechanistic studies, as it allows researchers to probe the role of specific C-H bonds in enzymatic reactions or protein-ligand interactions.

For this compound, advanced deuteration strategies could be employed to create a panel of isotopologues with deuterium atoms at different positions. These selectively deuterated analogs could then be used to dissect the mechanism of action of triclabendazole in greater detail. For example, by comparing the biological activity of different isotopologues, it may be possible to identify which C-H bonds are critical for its binding to its target or for its metabolic transformation.

Furthermore, the development of novel deuteration methods can facilitate the synthesis of more complex deuterated probes, such as those incorporating fluorescent tags or photoaffinity labels. researchgate.net These advanced molecular probes will be invaluable for visualizing the subcellular localization of triclabendazole and for identifying its direct binding partners within the cell. The use of deuterated phospholipids (B1166683) in creating more biologically relevant cell membrane models for studying drug-membrane interactions is another promising area. ill.eu

The table below summarizes some advanced deuteration strategies and their potential applications for this compound:

| Deuteration Strategy | Description | Potential Application for this compound |

| Transition-Metal Catalysis | Utilizes metal catalysts to selectively activate and deuterate specific C-H bonds. | Synthesis of site-selectively deuterated Triclabendazole analogs for mechanistic studies. |

| Photocatalysis | Employs light to drive deuteration reactions under mild conditions. | Greener and more efficient synthesis of this compound. |

| Enzymatic Deuteration | Uses enzymes to catalyze the incorporation of deuterium into a molecule. | Biocatalytic synthesis of enantiomerically pure deuterated metabolites of triclabendazole. |

Q & A

Basic: How can researchers ensure isotopic purity and stability of Triclabendazole-D3 during synthesis?

Methodological Answer:

To validate isotopic purity, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns and compare against non-deuterated standards . Stability testing under varying temperatures (4°C, 25°C) and pH conditions (e.g., simulated gastric fluid) should be conducted over 30 days, with periodic sampling analyzed via nuclear magnetic resonance (NMR) to detect proton-deuterium exchange . Use sealed, inert containers to minimize environmental degradation. Document synthesis protocols in triplicate to ensure reproducibility .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

Use high-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates. Calibrate with deuterium-enriched internal standards (e.g., Triclabendazole-D6) to correct for matrix effects. Validate sensitivity (limit of quantification ≤1 ng/mL), accuracy (85–115% recovery), and precision (CV <15%) per ICH Q2(R1) guidelines . For tissue distribution studies, combine with autoradiography using radiolabeled analogs .

Advanced: How should researchers address contradictory pharmacokinetic data between in vitro and in vivo models for this compound?

Methodological Answer:

First, conduct a root-cause analysis :

- Compare dissolution profiles (e.g., biorelevant media vs. in vivo fluids) using USP apparatus IV .

- Evaluate species-specific metabolic pathways via hepatic microsomal assays (human vs. rodent CYP450 isoforms) .

- Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to identify absorption barriers or nonlinear clearance .

If discrepancies persist, redesign studies using physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences .

Advanced: What experimental designs minimize bias in assessing this compound resistance in Fasciola hepatica?

Methodological Answer:

Adopt a blinded, randomized controlled trial (RCT) design:

- Stratify parasites by geographic origin and pretreatment susceptibility .

- Expose isolates to incremental this compound concentrations (0.1–10 µg/mL) in triplicate, using lethality assays (e.g., motility scoring, ATP quantification) .

- Validate resistance markers (e.g., β-tubulin mutations) via whole-genome sequencing and correlate with phenotypic data .

- Apply Cochran-Mantel-Haenszel tests to control for confounding variables like egg viability .

Advanced: How can researchers resolve inconsistencies in metabolic pathway identification for this compound across species?

Methodological Answer:

Implement triangulation using three methodologies:

In vitro metabolism : Incubate with liver microsomes from human, rat, and sheep, analyzing metabolites via LC-HRMS .

In silico prediction : Use software like Meteor Nexus to simulate phase I/II transformations .

In vivo corroboration : Administer deuterated compound to animal models, collecting bile/urine for NMR-based structural elucidation .

Discrepancies require enzyme kinetic studies (e.g., Km, Vmax) to identify species-specific catalytic efficiencies .

Basic: What protocols ensure ethical and reproducible dosing in this compound animal studies?

Methodological Answer:

- Follow ARRIVE 2.0 guidelines for dose calculation (mg/kg based on body surface area) and randomization .

- Use pharmacokinetic-guided dosing : Adjust intervals based on trough plasma concentrations measured via LC-MS/MS .

- Document adverse events (e.g., hepatotoxicity) using histopathology and serum biomarkers (ALT, AST) .

- Share raw data in FAIR-aligned repositories (e.g., Zenodo) to enable meta-analyses .

Advanced: How to optimize study designs for cross-species extrapolation of this compound efficacy?

Methodological Answer:

Employ allometric scaling adjusted for metabolic rate differences (e.g., human vs. cattle). Validate using:

- Interspecies correlation plots for AUC and Cmax .

- Monte Carlo simulations to predict clinical outcomes from preclinical data .

For parasiticidal activity, integrate time-kill curves and subpopulation modeling to account for heteroresistance .

Advanced: What statistical methods address variability in this compound’s bioavailability studies?

Methodological Answer:

- Apply mixed-effects models (e.g., SAS PROC MIXED) to partition variability into inter-subject, intra-subject, and formulation effects .

- Use bootstrap resampling to estimate confidence intervals for bioavailability ratios .

- For food-effect studies, apply crossover designs with washout periods ≥7 days, analyzing data via ANOVA with Tukey’s post hoc test .

Basic: How to validate the stability of this compound in long-term storage for longitudinal studies?

Methodological Answer:

- Store aliquots at -80°C in amber vials under argon. Test stability at 0, 6, 12, and 24 months using LC-MS/MS .

- Assess degradation products via high-resolution ion mobility spectrometry (HRIMS) and compare to stress-testing results (e.g., heat, light exposure) .

- Document lot-specific stability in electronic lab notebooks with blockchain timestamps for auditability .

Advanced: How can researchers align this compound studies with evolving regulatory requirements for deuterated drugs?

Methodological Answer:

- Monitor FDA/EMA guidance updates on deuterium substitution, focusing on chemistry, manufacturing, and controls (CMC) .

- For preclinical packages, include deuterium retention studies using mass spectrometry and toxicokinetic assessments of deuterium-related metabolites .

- Engage in pre-IND meetings to align protocols with agency expectations for isotopic effect documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.